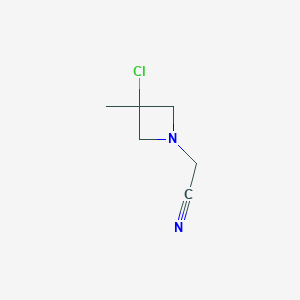
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile is a complex organic compound that features a fluorinated benzonitrile core with a thiophene derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and purity. The process would typically be carried out in a controlled environment to ensure consistent quality and to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction may yield an amine.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological effect. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorobenzonitrile: A simpler compound with similar fluorinated benzonitrile structure.
3-Methylthiophene: A thiophene derivative with similar sulfur-containing ring structure.
Uniqueness
2-Fluoro-6-(((3-methylthiophen-2-yl)methyl)amino)benzonitrile is unique due to its combination of a fluorinated benzonitrile core and a thiophene derivative. This combination imparts specific electronic and steric properties, making it suitable for specialized applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13H11FN2S |
|---|---|
Molekulargewicht |
246.31 g/mol |
IUPAC-Name |
2-fluoro-6-[(3-methylthiophen-2-yl)methylamino]benzonitrile |
InChI |
InChI=1S/C13H11FN2S/c1-9-5-6-17-13(9)8-16-12-4-2-3-11(14)10(12)7-15/h2-6,16H,8H2,1H3 |
InChI-Schlüssel |
KYGAULPNYVINBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)CNC2=C(C(=CC=C2)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Methyl 8-fluoro-6-tosyl-5,6-dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylate](/img/structure/B14911492.png)

